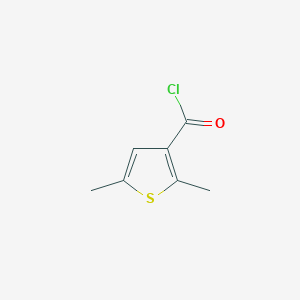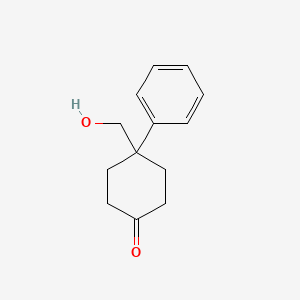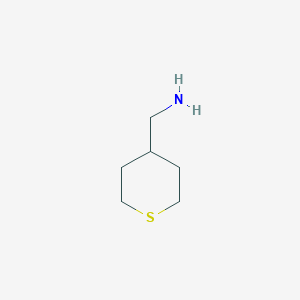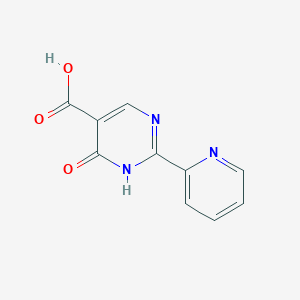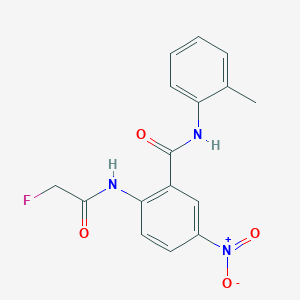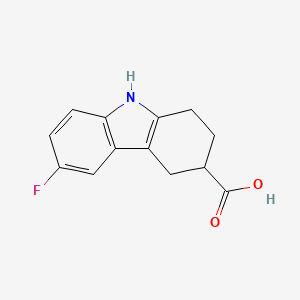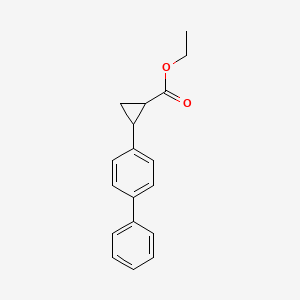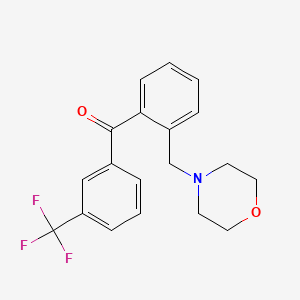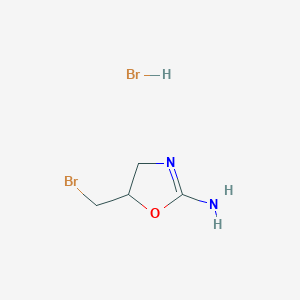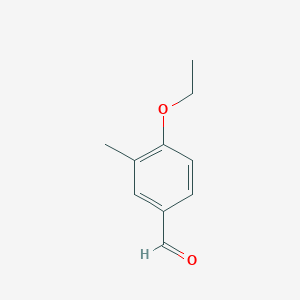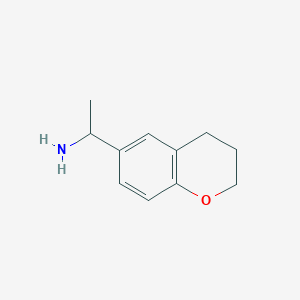
1-Chroman-6-YL-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chroman-6-yl-ethylamine is a compound related to the chroman family, which is a class of heterocyclic compounds featuring a benzopyran structure. Chromans are known for their presence in various natural products and synthetic compounds with diverse biological activities. Although the provided papers do not directly discuss 1-Chroman-6-yl-ethylamine, they do provide insights into related chroman derivatives and their synthesis, characterization, and potential applications.
Synthesis Analysis
The synthesis of chroman derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of metabolites of 6-ethyl-3-(1H-tetrazol-5-yl)chromone, a compound related to chromans, was achieved to confirm their structures and evaluate their antiallergic activity. The synthesis involved the use of glucuronic acid and tetrazole rings, with the confirmation of structures through 13C NMR, mass spectra, and TLC . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-Chroman-6-yl-ethylamine, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of chroman derivatives is characterized by the presence of a benzopyran core. In the case of the compound 6-Chloro-4-(2-phenylethenyl)chroman-2-one, X-ray diffraction analysis revealed a screw-boat conformation of the six-membered pyranone ring and a significant dihedral angle between the chromane ring system and the attached styryl group . This information is valuable for understanding the three-dimensional conformation of chroman derivatives, which is crucial for their biological activity and interaction with other molecules.
Chemical Reactions Analysis
Chroman derivatives can undergo various chemical reactions, including oxidation and reactions with boronic acids. The synthesis of 6-Chloro-4-(2-phenylethenyl)chroman-2-one involved the oxidation of a chroman-2-ol precursor, which was initially synthesized through a reaction involving styrylboronic acid and a chlorinated aldehyde . These reactions highlight the reactivity of the chroman ring and the potential for functionalization at different positions, which could be relevant for the synthesis and modification of 1-Chroman-6-yl-ethylamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can vary widely depending on their specific substituents and structural features. For example, chromium complexes derived from chroman-like ligands demonstrated high activity for ethylene oligomerization and polymerization, producing oligomers and polyethylenes with broad molecular weight distributions . This indicates that chroman derivatives can have significant catalytic properties, which may extend to 1-Chroman-6-yl-ethylamine depending on its precise structure and substituents.
科学研究应用
Corrosion Inhibition
1-Chroman-6-yl-ethylamine has been studied for its potential as a corrosion inhibitor. Research on halogen-substituted imidazoline derivatives, including compounds related to 1-chroman-6-yl-ethylamine, demonstrated their effectiveness in protecting mild steel in acidic environments. These studies utilized techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy to evaluate the corrosion inhibition performance (Zhang et al., 2015).
Drug Metabolism Studies
The metabolism of drugs structurally similar to 1-chroman-6-yl-ethylamine has been investigated using a range of analytical techniques. One example is the study of the metabolism of an anticonvulsant drug, where researchers utilized techniques like gas chromatography and nuclear magnetic resonance spectrometry to characterize the metabolites of these compounds (Scott et al., 1973).
Biomass Decomposition
In the context of biomass decomposition, ethylamine, a molecule with structural similarity to 1-chroman-6-yl-ethylamine, has been used as a surrogate to study the reactions of aliphatic amines in biofuels. Research in this area focused on the thermochemical and kinetic parameters of bimolecular reactions of ethylamine with various radicals, providing insights into the decomposition mechanisms relevant in biofuel applications (Altarawneh et al., 2016).
Catalysis Research
Studies on chromium–diphosphinoamine (Cr–PNP) catalyst systems, which involve compounds similar to 1-chroman-6-yl-ethylamine, have explored their roles in ethylene trimerization and tetramerization. These investigations have contributed to understanding the mechanisms of catalysis and the formation of specific hydrocarbon products, which are critical in the field of industrial catalysis (Britovsek et al., 2015).
Synthesis of Novel Compounds
Research has also focused on the synthesis of new compounds using 1-chroman-6-yl-ethylamine or structurally related molecules. For instance, studies on the synthesis of N,N-dimethyl-2-(1-phenyl-2,5-cyclohexadien-1-yl)ethylamine, which shares a structural framework with 1-chroman-6-yl-ethylamine, have provided valuable insights into the production of potential analgesic compounds (Müller & Pfister, 1983).
Pyrolysis and Oxidation Studies
The pyrolysis and oxidation of ethylamine, a molecule related to 1-chroman-6-yl-ethylamine, has been studied extensively. Such research is significant in understanding the chemical behavior of amines under high-temperature conditions, with implications in various industrial processes including fuel combustion and synthesis of chemicals (Li, Davidson, & Hanson, 2014).
安全和危害
属性
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBMOPWNFNFERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chroman-6-YL-ethylamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)
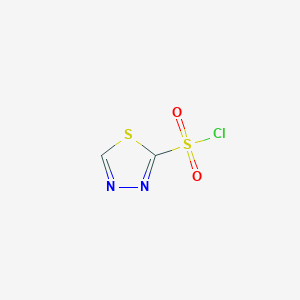
![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)
